2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene
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Overview
Description
2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene is a chemical compound with the molecular formula C25H16ClI It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features both chlorine and iodine substituents on the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene typically involves multi-step organic reactions. One common method includes the halogenation of 9,9-diphenylfluorene. The process begins with the chlorination of 9,9-diphenylfluorene to introduce the chlorine atom at the 2-position. This is followed by iodination at the 7-position using iodine and a suitable oxidizing agent, such as iodic acid or hydrogen peroxide, under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Industry: Used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene depends on its specific application. In biological systems, it may interact with molecular targets such as proteins or nucleic acids, altering their function. The pathways involved can include binding to active sites, inducing conformational changes, or participating in electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-9,9-diphenyl-9H-fluorene
- 7-Iodo-9,9-diphenyl-9H-fluorene
- 9,9-Diphenyl-9H-fluorene
Uniqueness
2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene is unique due to the presence of both chlorine and iodine substituents, which confer distinct chemical reactivity and physical properties. This dual substitution allows for a wider range of chemical modifications and applications compared to its mono-substituted counterparts .
Properties
IUPAC Name |
2-chloro-7-iodo-9,9-diphenylfluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClI/c26-19-11-13-21-22-14-12-20(27)16-24(22)25(23(21)15-19,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHHOQYTUCJZMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Cl)C4=C2C=C(C=C4)I)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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